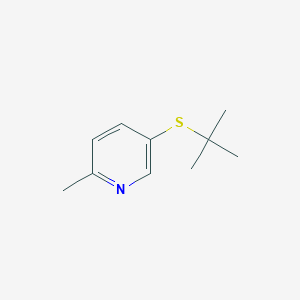
5-tert-butylsulfanyl-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butylsulfanyl-2-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-picoline with tert-butylthiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.
Another method involves the use of tert-butylthiol and a halogenated derivative of 2-picoline. The halogenated derivative, such as 5-chloro-2-picoline, reacts with tert-butylthiol in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product. The use of advanced catalysts and purification techniques further improves the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
5-tert-butylsulfanyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the tert-butylthio group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms of the tert-butylthio group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-tert-butylsulfanyl-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-tert-butylsulfanyl-2-methylpyridine involves its interaction with specific molecular targets. The tert-butylthio group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules. The pyridine ring can participate in coordination with metal ions, affecting enzymatic activities and other biochemical processes.
類似化合物との比較
Similar Compounds
- 2-Picoline, 3-(tert-butylthio)-
- 2-Picoline, 4-(tert-butylthio)-
- 3-Picoline, 5-(tert-butylthio)-
Uniqueness
5-tert-butylsulfanyl-2-methylpyridine is unique due to the specific positioning of the tert-butylthio group at the 5-position of the picoline ring. This structural feature imparts distinct chemical and physical properties, influencing its reactivity and potential applications. Compared to its isomers, the 5-(tert-butylthio) derivative may exhibit different biological activities and chemical behaviors, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
18794-44-0 |
|---|---|
分子式 |
C10H15NS |
分子量 |
181.3 g/mol |
IUPAC名 |
5-tert-butylsulfanyl-2-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-6-9(7-11-8)12-10(2,3)4/h5-7H,1-4H3 |
InChIキー |
JKXJDOBWRNBBMA-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)SC(C)(C)C |
正規SMILES |
CC1=NC=C(C=C1)SC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















